molecular formula C10H6ClNO B1585622 2-Chloroquinoline-3-carbaldehyde CAS No. 73568-25-9

2-Chloroquinoline-3-carbaldehyde

Cat. No.: B1585622
CAS No.: 73568-25-9
M. Wt: 191.61 g/mol
InChI Key: SDKQWXCBSNMYBN-UHFFFAOYSA-N
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Description

2-Chloroquinoline-3-carbaldehyde (C₁₀H₆ClNO, molecular weight: 191.614 g/mol) is a heterocyclic compound featuring a quinoline backbone with a chlorine atom at position 2 and a formyl group at position 3 . This structure confers unique reactivity, making it a versatile intermediate in organic synthesis, particularly for constructing fused or binary heterocyclic systems .

Preparation Methods

Vilsmeier-Haack Reaction (Classical and Variants)

The most common and traditional method for synthesizing 2-chloroquinoline-3-carbaldehyde involves the Vilsmeier-Haack formylation of acetanilide derivatives. This method is widely reported due to its efficiency and relatively straightforward procedure.

Procedure Overview:

  • Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) generate the Vilsmeier reagent.
  • Substrate: Acetanilide or substituted acetanilides.
  • Conditions: The acetanilide is added to the Vilsmeier reagent mixture and heated (typically around 75°C to 85°C) for several hours.
  • Workup: The reaction mixture is poured into ice/water, precipitating the product, which is then filtered and purified.

Key Findings:

  • The reaction simultaneously achieves chlorination at the 2-position, formylation at the 3-position, and cyclization to form the quinoline ring.
  • Yields typically range from 60% to 80%, depending on substituents on the acetanilide.
  • Variants include the use of PCl₅ instead of POCl₃ as the chlorinating agent, which also affords good yields.
  • Microwave and ultrasonic irradiation methods have been reported to enhance reaction rates and yields.

Example Data:

Parameter Details
Starting Material Acetanilide (or substituted acetanilide)
Reagents POCl₃ / DMF or PCl₅ / DMF
Temperature 75–85°C
Reaction Time 3–5 hours
Yield 60–82%
Product Appearance Yellow solid
Melting Point ~148–150°C (this compound)

This method is considered the benchmark for synthesizing this compound and its derivatives due to its reliability and scalability.

Lithiation of 2-Chloroquinoline Followed by Formylation

An alternative method involves the lithiation of 2-chloroquinoline followed by electrophilic formylation with dimethylformamide (DMF).

Procedure Overview:

  • Reagents: n-Butyllithium and diisopropylamine in tetrahydrofuran (THF) at low temperature (-78°C).
  • Substrate: 2-Chloroquinoline.
  • Reaction: The lithiation occurs at the 3-position, followed by the addition of DMF as the formylating agent.
  • Quenching: The reaction is quenched with glacial acetic acid.
  • Workup: Extraction and purification yield this compound.

Key Findings:

  • This method provides high regioselectivity for the 3-position.
  • Yields can be high, reported up to 92%.
  • Requires careful temperature control and handling of strong bases.
  • Suitable for substrates where direct formylation via Vilsmeier-Haack is less effective.

Example Data:

Parameter Details
Starting Material 2-Chloroquinoline
Reagents n-BuLi, diisopropylamine, DMF
Solvent THF
Temperature -78°C
Yield Up to 92%
Workup Quenching with acetic acid, extraction

This route is particularly useful for selective functionalization and when high purity is required.

Meth-Cohn Method (Reflux with Benzene and Ethylene Glycol)

The Meth-Cohn method involves refluxing this compound in benzene with ethylene glycol and a catalytic amount of toluene-p-sulfonic acid to form protected derivatives, which can be subsequently converted back to the aldehyde.

Procedure Overview:

  • Reagents: this compound, ethylene glycol, toluene-p-sulfonic acid.
  • Conditions: Reflux in benzene using a Dean-Stark apparatus to remove water.
  • Workup: Neutralization with sodium carbonate, separation, and recrystallization.

Key Findings:

  • Provides a route to protected aldehyde derivatives (1,3-dioxolane forms).
  • Yields reported around 74–83%.
  • Useful for stabilizing the aldehyde group during subsequent synthetic steps.
  • Characterization confirmed by NMR and mass spectrometry.

Example Data:

Compound Yield (%) Melting Point (°C) Key IR Bands (cm⁻¹)
This compound (1a) 82 148–150 2864 (aldehyde C-H), 1686 (C=O)
2-Chloro-3-(1,3-dioxolan-2-yl)quinoline 74 93–95 2930 (aromatic C-H), 1103 (O-C)

This method is often used for derivative synthesis rather than direct preparation but is important in the context of aldehyde chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to improve the efficiency and yields of reactions involving this compound and its derivatives.

Procedure Overview:

  • Microwave irradiation is used to heat the reaction mixture containing this compound and reactants such as thiomorpholine in ethanol with potassium carbonate.
  • Reaction times are significantly reduced compared to conventional heating.
  • Yields are improved due to better energy transfer and reaction kinetics.

Key Findings:

  • Microwave-assisted synthesis of derivatives from this compound provides higher yields and shorter reaction times.
  • The method is particularly effective for nucleophilic substitution reactions on the chloro group.
  • Demonstrates the versatility of this compound as a synthetic intermediate.

This approach is more relevant to derivative synthesis but highlights the adaptability of the compound’s preparation and functionalization.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Vilsmeier-Haack Reaction Acetanilide derivatives POCl₃/DMF or PCl₅/DMF, 75–85°C 60–82 Classical, widely used, scalable
Lithiation & Formylation 2-Chloroquinoline n-BuLi, diisopropylamine, DMF, -78°C Up to 92 High regioselectivity, requires low temp
Meth-Cohn Method This compound Ethylene glycol, toluene-p-sulfonic acid, reflux 74–83 Used for aldehyde protection and derivatives
Microwave-Assisted Synthesis This compound Microwave, ethanol, K₂CO₃ Improved Enhanced yields and shorter reaction times

Chemical Reactions Analysis

Types of Reactions: 2-Chloroquinoline-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and amines.

Major Products Formed:

  • Oxidation: Produces quinoline-3-carboxylic acid.

  • Reduction: Yields 2-chloroquinoline-3-ol.

  • Substitution: Forms various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

2-Chloroquinoline-3-carbaldehyde is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems and as a tool in molecular biology research.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloroquinoline-3-carbaldehyde exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely, but often include interactions with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The reactivity and applications of 2-chloroquinoline-3-carbaldehyde are influenced by substituents on the quinoline ring. Key analogues include:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (C2), CHO (C3) 191.614 Broad synthetic utility, HIV inhibitors
2-Chloro-6-fluoroquinoline-3-carbaldehyde Cl (C2), F (C6), CHO (C3) 209.61 Enhanced bioactivity (antibacterial)
2-Chloro-8-methylquinoline-3-carbaldehyde Cl (C2), CH₃ (C8), CHO (C3) 205.66 Increased lipophilicity, crystallography
6-Chloro-2-hydroxyquinoline-3-carbaldehyde Cl (C6), OH (C2), CHO (C3) 207.62 Metal chelation, spectrophotometric assays
2-Mercaptoquinoline-3-carbaldehyde SH (C2), CHO (C3) 189.24 Superior metal sensing (e.g., Ni²⁺)

Reactivity and Functional Group Influence

  • Chlorine at C2: Facilitates nucleophilic substitution reactions. For example, the chloro group in this compound can be replaced by amines, thiols, or alkoxy groups to generate derivatives with tailored biological activities .
  • Aldehyde at C3 : Participates in condensation reactions (e.g., with thiosemicarbazide to form Schiff bases) for metal complexation or antimicrobial agents .
  • Substituent Effects: Electron-withdrawing groups (e.g., -F in 2-chloro-6-fluoroquinoline-3-carbaldehyde) enhance electrophilicity, improving binding to biological targets . Hydroxyl or thiol groups (e.g., 6-chloro-2-hydroxyquinoline-3-carbaldehyde or 2-mercaptoquinoline-3-carbaldehyde) improve metal-binding affinity, making them useful in analytical chemistry .

Biological Activity

2-Chloroquinoline-3-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in antibacterial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves several methods, including the Vilsmeier–Haack reaction and nucleophilic substitutions. For instance, one study reported the preparation of this compound from acetanilide, leading to derivatives that were screened for biological activity against various bacterial strains .

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound and its derivatives. The compound has shown significant activity against several pathogenic bacteria:

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus 11.00 ± 0.03
Escherichia coli 11.00 ± 0.04
Pseudomonas aeruginosa 11.00 ± 0.03
Streptococcus pyogenes 11.00 ± 0.02

The inhibition zones indicate the effectiveness of the compound compared to standard antibiotics like amoxicillin, which has an inhibition zone of 18 mm against S. aureus .

Antioxidant Activity

In addition to its antibacterial properties, this compound exhibits notable antioxidant activity. The radical scavenging ability was assessed using the DPPH assay, with compounds derived from it showing IC50 values indicating their potency:

CompoundIC50 (µg/mL)Reference
Compound 5 2.17
Compound 6 0.31
Ascorbic Acid 2.41

These results suggest that certain derivatives of this compound are more effective than ascorbic acid, a well-known antioxidant.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound derivatives with key bacterial enzymes such as E. coli DNA gyrase and topoisomerase IIβ. For example, compounds showed binding energies ranging from 6.4-6.4 to 7.3-7.3 kcal/mol, indicating strong interactions with these targets .

Case Studies and Research Findings

Recent research has expanded on the potential therapeutic applications of this compound:

  • A study synthesized novel analogues of this compound, which were screened for antibacterial and antifungal activities against various strains including Candida albicans and Aspergillus niger. The findings suggested that these compounds could serve as promising candidates for further drug development .
  • Another investigation focused on the cytotoxic effects of these compounds on tumor cells, revealing that certain derivatives exhibited significant anticancer properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloroquinoline-3-carbaldehyde, and how are reaction conditions optimized?

The Vilsmeier-Haack reaction is the most widely used method, involving acetanilide derivatives, phosphorus oxychloride (POCl₃), and dimethylformamide (DMF) under reflux (80–90°C for 5–12 hours). Key steps include controlling the stoichiometry of POCl₃ (typically 3–5 equivalents) and maintaining anhydrous conditions to avoid hydrolysis of intermediates. Post-reaction quenching with ice water ensures precipitation of the product, which is purified via recrystallization (ethanol or ethyl acetate) . Alternative methods include modified procedures using phosphorus pentachloride (PCl₅) for enhanced chlorination efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Structural validation requires a combination of:

  • FT-IR : Confirms aldehyde (C=O stretch at ~1660–1700 cm⁻¹) and chloro groups (C-Cl stretch at ~750 cm⁻¹).
  • ¹H/¹³C NMR : Aldehyde protons resonate at δ 9.8–10.2 ppm, while aromatic protons in the quinoline ring appear between δ 7.5–8.5 ppm.
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 191.61 for the parent compound) .

Q. How do the chloro and aldehyde groups influence the reactivity of this compound?

The chloro group at C-2 facilitates nucleophilic aromatic substitution (e.g., with amines or hydrazides), while the aldehyde group at C-3 enables condensation reactions (e.g., hydrazone formation with hydrazines or Schiff base synthesis with primary amines). These dual reactive sites allow sequential derivatization, such as synthesizing hydrazide intermediates for antimicrobial agents .

Q. What are the standard protocols for evaluating the biological activity of this compound derivatives?

  • Antibacterial assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • ADME prediction : Computational tools like SwissADME assess drug-likeness, focusing on Lipinski’s rule compliance and bioavailability scores .

Advanced Research Questions

Q. How can spectral data contradictions in this compound derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol forms in hydrazones) or solvent effects. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • Deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) to resolve overlapping peaks.
  • 2D NMR (COSY, HSQC) for unambiguous assignment of coupled protons and carbons .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions at C-2?

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity at C-2.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., TBAB) accelerate substitution while minimizing side reactions at the aldehyde group.
  • Steric directing groups : Bulky substituents on the quinoline ring can block undesired sites .

Q. How can computational chemistry guide the design of this compound-based therapeutics?

  • Molecular docking : Identifies binding interactions with targets like HIV reverse transcriptase or bacterial enzymes (e.g., DNA gyrase).
  • DFT calculations : Predicts reactive sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps).
  • MD simulations : Evaluates stability of ligand-protein complexes over time .

Q. What are the challenges in optimizing pharmacokinetic properties of this compound derivatives?

  • Metabolic stability : The aldehyde group is prone to oxidation; replacing it with bioisosteres (e.g., carboxylic acids) improves half-life.
  • Solubility : Hydrophilic substituents (e.g., morpholine or piperazine) enhance aqueous solubility without compromising membrane permeability.
  • Toxicity mitigation : Substituents at C-6 or C-8 (e.g., methoxy groups) reduce off-target effects .

Q. How do structural modifications impact the anticancer activity of this compound derivatives?

  • Chalcone hybrids : Conjugation with 4-aminoacetophenone enhances tubulin polymerization inhibition.
  • Oxime derivatives : Improve selectivity for cancer cell lines (e.g., MCF-7) by modulating redox potential.
  • Metal complexes : Coordination with transition metals (e.g., Cu²⁺) induces ROS-mediated apoptosis .

Properties

IUPAC Name

2-chloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKQWXCBSNMYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351108
Record name 2-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-25-9
Record name 2-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-quinolinecarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 0.46 mL (3.30 mmol) of diisopropylamine in 8 mL of THF at 0.C was added 1.53 mL (3.30 mmol) of n-BuLi dropwise. After 20 min the solution was cooled to -78° C. and 2-chloroquinoline (491 mg, 3.0 mmol) was added neat. The mixture was stirred at -78° C. for 30 min, then dimethylformamide (0.39 mL, 5.04 mmol) was added dropwise and the reaction mixture was stirred an additional 30 min at this temperature. After quenching at -78° C. with glacial acetic acid (1 mL), the mixture was warmed to room temperature and diluted with ether (30 mL). The organic phase was washed with saturated NaHCO3 solution (10 mL) and brine (10 mL), and was dried over MgSO4. Concentration afforded 2-chloro-3-quinolinecarboxaldehyde (530 mg, 92%) as a light yellow solid (mp 145°-149° C.), which was used directly in the next step without further purification. Recrystallization from ethyl acetate afforded the pure compound as light yellow needles: mp (mp 148°-149° C. reported in Meth-Cohn, O.; Narhe, B.; Tarnowski, B. J. Chem. Soc. Perkin Trans. I 1981, 1520.). 1H NMR (300 MHz, CDCl3)δ10.57 (s, 1H), 8.77 (s, 1H), 8.08 (d, 1H, J =9 Hz), 8.0 (d, IH, J =9 Hz), 7.90 (t, 1H, J =9 Hz), 7.67 (t, 1H, J =9 Hz); IR (nujol) 1685, 1575, 1045, 760, 745 cm-1.
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Synthesis routes and methods II

Procedure details

To a solution of 0.46 mL (3.30 mmol) of diisopropylamine in 8 mL of THF at 0° C. was added 1.53 mL (3.30 mmol) of n-BuLi dropwise. After 20 min the solution was cooled to -78° C. and 2-chloroquinoline (491 mg, 3.0 mmol) was added neat. The mixture was stirred at -78° C. for 30 min, then dimethylformamide (0.39 mL, 5.04 mmol) was added dropwise and the reaction mixture was stirred an additional 30 min at this temperature. After quenching at -78° C. with glacial acetic acid (1 mL), the mixture was warmed to room temperature and diluted with ether (30 mL). The organic phase was washed with saturated NaHCO3 solution (10 mL) and brine (10 mL), and was dried over MgSO4. Concentration afforded 2-chloro-3-quinolinecarboxaldehyde (530 mg, 92%) as a light yellow solid (mp 145°-149° C.), which was used directly in the next step without further purification. Recrystallization from ethyl acetate afforded the pure compound as light yellow needles: mp 149°-150° C. (mp 148°-149° C. reported in Meth-Cohn, O.; Narhe, B.; Tarnowski, B. J. Chem. Soc. Perkin Trans. I 1981, 1520.). 1H NMR (300 MHz, CDCl3) δ 10.57 (s, 1H), 8.77 (s, 1H), 8.08 (d, 1H, J=9 Hz), 8.0 (d, 1H, J=9 Hz), 7.90 (t, 1H, J=9 Hz), 7.67 (t, 1H, J=9 Hz); IR (nujol) 1685, 1575, 1045, 760, 745 cm-1.
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0.46 mL
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Reaction Step One
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491 mg
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Synthesis routes and methods III

Procedure details

Where the starting material above is a 2-chloro-3-cyanoquinoline, this can be prepared by starting from an appropriate substituted acetanilide. This is heated with phosphoryl chloride and dimethylformamide to give the corresponding 2-chloro-3-quinolinecarboxaldehyde. The process involved is discussed in detail by meth-Cohn et al., J. Chem. Soc., Perkin Trans. 1, 1981, 1520. The chloroquinolinecarboxaldehyde is then reacted with hydroxylamine hydrochloride, formic acid and sodium formate with heating to give the corresponding 3-cyano-2(1H)-quinolinone. This is then heated with an excess of phosphoryl chloride to give the desired 2-chloro-3-cyanoquinoline.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-3-carbaldehyde

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